molecular formula C44H64N2O10 B12776994 Kirrothricin CAS No. 79190-00-4

Kirrothricin

Cat. No.: B12776994
CAS No.: 79190-00-4
M. Wt: 781.0 g/mol
InChI Key: SUMCRDMQIVHXRY-XRAYCMFKSA-N
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Description

Kirrothricin is an antibiotic compound isolated from the cultures of Streptomyces ramocissimus and Streptomyces cinnamomeus. This compound is known for its unique structure, which includes a 4-hydroxy-5,6-dihydro-2-pyridone moiety .

Preparation Methods

Kirrothricin is produced through fermentation processes involving Streptomyces species. The biosynthesis of this compound involves a combination of polyketide synthases and non-ribosomal peptide synthetases . The fermentation process typically includes the following steps:

Chemical Reactions Analysis

Kirrothricin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Kirrothricin has several scientific research applications, including:

Mechanism of Action

Kirrothricin exerts its effects by targeting the elongation factor Tu (EF-Tu) in prokaryotes. It binds to EF-Tu and inhibits its function, thereby blocking protein synthesis. This mechanism is similar to that of other elfamycins, but this compound has unique structural features that contribute to its specific binding and activity .

Comparison with Similar Compounds

Kirrothricin is similar to other elfamycins such as kirromycin, pulvomycin, and aurodox. it differs in its specific structural features, such as the absence of a central tetrahydrofuran ring and the presence of a 4-hydroxy-5,6-dihydro-2-pyridone moiety

Similar Compounds

Properties

CAS No.

79190-00-4

Molecular Formula

C44H64N2O10

Molecular Weight

781.0 g/mol

IUPAC Name

2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,10E,12E,14E,16E,18E)-8,9,18-trihydroxy-6-methoxy-5,7,17-trimethyl-18-(1-methyl-2,4-dioxopiperidin-3-ylidene)octadeca-2,4,10,12,14,16-hexaenyl]butanamide

InChI

InChI=1S/C44H64N2O10/c1-10-12-16-24-36-43(6,7)35(49)28-44(54,56-36)32(11-2)41(52)45-26-20-19-22-30(4)40(55-9)31(5)39(51)34(48)23-18-15-13-14-17-21-29(3)38(50)37-33(47)25-27-46(8)42(37)53/h10,12-24,31-32,34-36,39-40,48-51,54H,11,25-28H2,1-9H3,(H,45,52)/b12-10-,15-13+,17-14+,20-19+,23-18+,24-16+,29-21+,30-22+,38-37+/t31?,32?,34?,35-,36-,39?,40?,44-/m0/s1

InChI Key

SUMCRDMQIVHXRY-XRAYCMFKSA-N

Isomeric SMILES

CCC(C(=O)NC/C=C/C=C(\C)/C(C(C)C(C(/C=C/C=C/C=C/C=C(\C)/C(=C\1/C(=O)CCN(C1=O)C)/O)O)O)OC)[C@@]2(C[C@@H](C([C@@H](O2)/C=C/C=C\C)(C)C)O)O

Canonical SMILES

CCC(C(=O)NCC=CC=C(C)C(C(C)C(C(C=CC=CC=CC=C(C)C(=C1C(=O)CCN(C1=O)C)O)O)O)OC)C2(CC(C(C(O2)C=CC=CC)(C)C)O)O

Origin of Product

United States

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